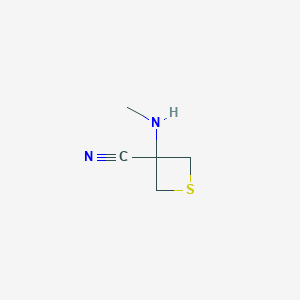![molecular formula C32H9F58O4P B12846603 Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate](/img/structure/B12846603.png)
Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate is a specialized organophosphorus compound characterized by its unique structure, which includes perfluorinated alkyl chains. This compound is known for its exceptional chemical stability and hydrophobic properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate typically involves the reaction of perfluorotetradecyl ethyl alcohol with phosphorus oxychloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride. The general reaction scheme is as follows:
2 C14F29CH2CH2OH+POCl3→(C14F29CH2CH2O)2PO2H+2 HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound is resistant to oxidation due to the presence of perfluorinated chains.
Reduction: This compound does not readily undergo reduction reactions.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions:
Oxidation: Not commonly applicable due to the compound’s stability.
Reduction: Not commonly applicable.
Substitution: Reagents such as sodium alkoxides can be used for substitution at the phosphorus center.
Major Products Formed:
Substitution Reactions: The major products are typically alkyl phosphates when nucleophiles replace the hydrogen atom on the phosphate group.
Wissenschaftliche Forschungsanwendungen
Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.
Biology: Employed in the formulation of biocompatible coatings for medical devices due to its hydrophobic properties.
Medicine: Investigated for use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of water-repellent coatings and in the electronics industry for its dielectric properties.
Wirkmechanismus
The mechanism by which Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate exerts its effects is primarily through its interaction with hydrophobic surfaces. The perfluorinated chains provide a strong hydrophobic barrier, while the phosphate group can interact with various substrates, enhancing the compound’s ability to form stable coatings and emulsions.
Molecular Targets and Pathways:
Hydrophobic Interactions: The perfluorinated chains interact with hydrophobic surfaces, creating a barrier that repels water and other polar substances.
Phosphate Interactions: The phosphate group can form hydrogen bonds and electrostatic interactions with various substrates, aiding in the formation of stable complexes.
Vergleich Mit ähnlichen Verbindungen
- Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate
- Bis[PerfluorooctylEthyl] Hydrogen Phosphate
Comparison:
- Hydrophobicity: Bis[PerfluorotetradecylEthyl] Hydrogen Phosphate has longer perfluorinated chains compared to Bis[PerfluorohexadecylEthyl] Hydrogen Phosphate and Bis[PerfluorooctylEthyl] Hydrogen Phosphate, resulting in greater hydrophobicity.
- Stability: The longer chains also contribute to higher thermal and chemical stability.
- Applications: While all these compounds are used for their hydrophobic properties, this compound is particularly favored in applications requiring extreme chemical resistance and stability.
Eigenschaften
Molekularformel |
C32H9F58O4P |
|---|---|
Molekulargewicht |
1590.3 g/mol |
IUPAC-Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadecan-2-yl) hydrogen phosphate |
InChI |
InChI=1S/C32H9F58O4P/c1-3(5(33,34)7(37,38)9(41,42)11(45,46)13(49,50)15(53,54)17(57,58)19(61,62)21(65,66)23(69,70)25(73,74)27(77,78)29(81,82)31(85,86)87)93-95(91,92)94-4(2)6(35,36)8(39,40)10(43,44)12(47,48)14(51,52)16(55,56)18(59,60)20(63,64)22(67,68)24(71,72)26(75,76)28(79,80)30(83,84)32(88,89)90/h3-4H,1-2H3,(H,91,92) |
InChI-Schlüssel |
JVPHGGHUOASHTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP(=O)(O)OC(C)C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


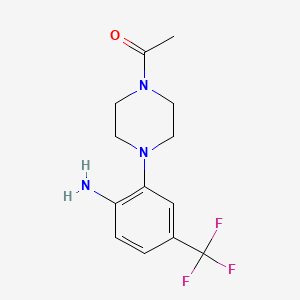
![3-{5-[(2e,4s)-2-Imino-1,4-Dimethyl-6-Oxohexahydropyrimidin-4-Yl]thiophen-3-Yl}benzonitrile](/img/structure/B12846527.png)
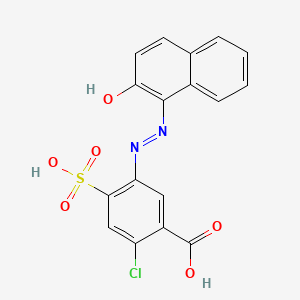


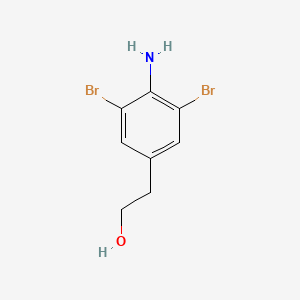

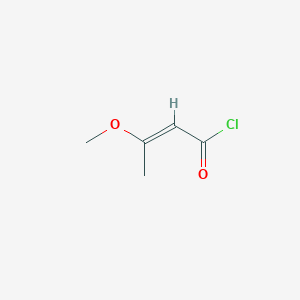
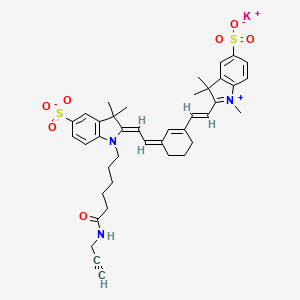
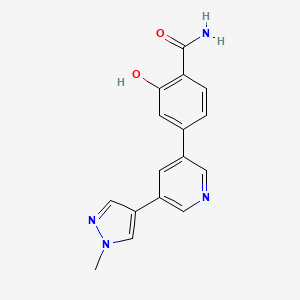
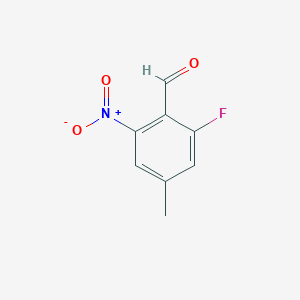

![Methyl [1,2,4]triazolo[1,5-a]pyrazine-8-carboxylate](/img/structure/B12846578.png)
